molecular formula C10H13BrMgO B13439679 magnesium;1-methyl-4-propoxybenzene-5-ide;bromide

magnesium;1-methyl-4-propoxybenzene-5-ide;bromide

Cat. No.: B13439679
M. Wt: 253.42 g/mol
InChI Key: GSFGKBGVVRRZJR-UHFFFAOYSA-M
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Description

Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-methyl-4-propoxybenzene-5-ide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-methyl-4-propoxybenzene-5-ide;bromide typically involves the reaction of 1-methyl-4-propoxybenzene-5-ide with magnesium metal in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction can be represented as: [ \text{1-methyl-4-propoxybenzene-5-ide} + \text{Mg} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of Grignard reagents like this compound is carried out in large reactors with controlled addition of the aryl halide to magnesium. The reaction is highly exothermic, so it is essential to maintain a controlled rate of addition to prevent runaway reactions .

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can react with halides to form new carbon-carbon bonds.

    Reduction Reactions: Can reduce certain compounds due to its strong nucleophilic nature.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Diethyl ether, tetrahydrofuran (THF).

    Conditions: Typically carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Carboxylic Acids: Formed from the reaction with carbon dioxide.

Scientific Research Applications

Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of magnesium;1-methyl-4-propoxybenzene-5-ide;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The reaction mechanism typically follows a nucleophilic addition pathway .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of the 1-methyl-4-propoxybenzene-5-ide group.

    Methylmagnesium Bromide: A simpler Grignard reagent with a methyl group.

Uniqueness

Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is unique due to the presence of the 1-methyl-4-propoxybenzene-5-ide group, which can impart specific reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of complex molecules where such specificity is required .

Properties

Molecular Formula

C10H13BrMgO

Molecular Weight

253.42 g/mol

IUPAC Name

magnesium;1-methyl-4-propoxybenzene-5-ide;bromide

InChI

InChI=1S/C10H13O.BrH.Mg/c1-3-8-11-10-6-4-9(2)5-7-10;;/h4-6H,3,8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GSFGKBGVVRRZJR-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-]

Origin of Product

United States

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